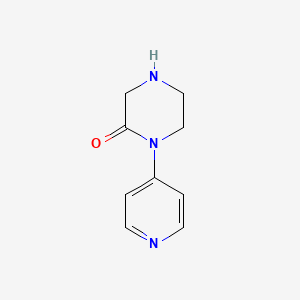

1-(Pyridin-4-YL)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-7-11-5-6-12(9)8-1-3-10-4-2-8/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICVQHIYWACOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620735 | |

| Record name | 1-(Pyridin-4-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374795-64-9 | |

| Record name | 1-(Pyridin-4-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 4 Yl Piperazin 2 One

Strategies for the Synthesis of 1-(Pyridin-4-YL)piperazin-2-one

The construction of the this compound scaffold can be achieved through several synthetic routes, ranging from classical methods for forming the piperazin-2-one (B30754) ring to more novel approaches that introduce the pyridine (B92270) moiety in a controlled manner.

Classical Approaches to Piperazin-2-one Rings

The formation of the piperazin-2-one core is a well-established area of organic synthesis. Traditional methods often rely on the cyclization of suitable acyclic precursors. These approaches typically involve the use of amino acids and 1,2-diamines as starting materials, which undergo a series of reactions to form the heterocyclic ring. researchgate.net Common strategies include:

Reduction of diketopiperazines or 2-ketopiperazines: This method involves the partial reduction of a diketopiperazine to yield the desired piperazin-2-one. researchgate.net

Cyclization reactions: Various cyclization strategies have been developed, often involving the formation of an amide bond as the key ring-closing step. researchgate.net

Alkylation and reduction of 2-methylpyrazines: This multi-step process can also lead to the formation of the piperazin-2-one skeleton. researchgate.net

α-Lithiation and alkylation of N-Boc piperazines: This method allows for the introduction of substituents at specific positions on the piperazine (B1678402) ring. researchgate.net

These classical methods, while effective, can sometimes require multiple steps and may lack the efficiency and atom economy desired in modern synthetic chemistry. researchgate.net

Novel Synthetic Pathways Incorporating the Pyridine Moiety

More recent and innovative synthetic strategies focus on the direct and efficient incorporation of the pyridine ring into the piperazin-2-one structure. These novel pathways often offer advantages in terms of yield, selectivity, and operational simplicity. Some of these modern approaches include:

Palladium-catalyzed asymmetric hydrogenation: This method has been successfully employed for the synthesis of chiral piperazin-2-ones from pyrazin-2-ols, which are tautomers of pyrazinones. dicp.ac.cn This catalytic approach provides access to enantiomerically enriched products with high diastereoselectivities. dicp.ac.cn

Jocic-type reactions: This methodology can be utilized for the regioselective synthesis of 1-substituted piperazinones from enantiomerically-enriched trichloromethyl-containing alcohols and unsymmetrical 1,2-diamines. researchgate.net

Reductive cyclization and amination: These techniques, including the reductive cyclization of cyanomethylamino pseudopeptides and reductive amination of allyl-containing peptides, offer alternative routes to the piperazinone scaffold. researchgate.net

One-pot multi-component reactions: The development of one-pot reactions, such as a Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence, allows for the efficient construction of substituted piperazin-2-ones from simple starting materials. researchgate.net

A notable example of a modern synthetic approach involves the reaction of 1-(pyrimidin-2-yl)piperazine with 4-chlorobutyronitrile, followed by hydrogenation and condensation with 3,3-tetramethylene glutaric anhydride (B1165640) to yield a spirocyclic derivative. preprints.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. The optimization of these parameters is crucial for maximizing the yield and selectivity of the desired product. Key factors that are often fine-tuned include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivities.

Catalyst: In catalytic reactions, the nature and loading of the catalyst are critical. For instance, in palladium-catalyzed hydrogenations, the choice of ligand can dramatically affect the enantioselectivity. dicp.ac.cn

Temperature: Reaction temperature can impact both the rate of reaction and the formation of side products.

Reagent stoichiometry: The ratio of reactants can be adjusted to drive the reaction to completion and minimize the formation of impurities.

Reaction time: Monitoring the reaction progress allows for the determination of the optimal reaction time to achieve the highest yield.

Reaction Mechanisms and Pathways of the Core Compound

Understanding the reaction mechanisms and pathways of this compound is fundamental to predicting its chemical behavior and designing new synthetic transformations.

Mechanistic Investigations of Formation Reactions

The formation of the piperazin-2-one ring often proceeds through a dynamic kinetic resolution process, particularly in asymmetric syntheses. dicp.ac.cn For example, in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the mechanism is believed to involve the hydrogenation of two imine tautomers, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one, leading to the chiral piperazin-2-one product. dicp.ac.cn

The synthesis of monosubstituted piperazines, a related class of compounds, has been simplified through a one-pot, one-step procedure. This method relies on the in-situ formation of a piperazine-1-ium cation, which then reacts with various electrophiles. nih.gov This highlights the importance of controlling the protonation state of the piperazine nitrogen atoms to achieve selective reactions.

Electrophilic and Nucleophilic Reactivity of the Piperazin-2-one and Pyridine Rings

The chemical reactivity of this compound is dictated by the electronic properties of both the piperazin-2-one and the pyridine rings.

Piperazin-2-one Ring: The piperazin-2-one ring contains both nucleophilic and electrophilic centers. The secondary amine nitrogen (if unsubstituted at the 4-position) is nucleophilic and can undergo reactions such as acylation and alkylation. acs.org The carbonyl group is an electrophilic center and can be attacked by nucleophiles.

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This makes the pyridine ring generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions. youtube.com Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The nitrogen atom of the pyridine ring is also a basic and nucleophilic site, readily reacting with electrophiles like acids and alkylating agents to form pyridinium (B92312) salts. youtube.comuni-muenchen.de

The interplay of these reactive sites allows for a wide range of chemical transformations, making this compound a versatile scaffold for the synthesis of more complex molecules. For instance, derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated for their biological activity. nih.gov Similarly, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties have been prepared and shown to possess interesting biological properties. nih.gov

Rearrangement Reactions and Tautomerism Studies

The potential for rearrangement and tautomerism in the this compound structure is an area of chemical interest. Tautomerism, the migration of a hydrogen atom or proton accompanied by a switch of a single bond and adjacent double bond, can significantly influence the compound's chemical reactivity and biological interactions.

For the this compound scaffold, keto-enol tautomerism is a primary consideration. The piperazin-2-one ring contains a carbonyl group (keto form) and an adjacent nitrogen atom, which can allow for the formation of an enol or an enamine-like tautomer. Specifically, the hydrogen on the nitrogen at position 4 or the carbon at position 3 could potentially shift.

Studies on related heterocyclic systems, such as 2-pyridones, have shown that the tautomeric equilibrium is often influenced by the solvent, temperature, and the electronic effects of substituents. nih.gov For instance, 4-hydroxypyridine (B47283) exists predominantly in the pyridone form in aqueous solutions. nih.gov In the case of this compound, the equilibrium between the keto and a potential enol tautomer (e.g., 1-(pyridin-4-yl)-1,4,5,6-tetrahydropyrazin-2-ol) would be a key area of investigation. Spectroscopic methods like NMR and UV-Vis are typically employed to study these equilibria. researchgate.netrsc.org The presence of different tautomers can impact the molecule's shape, hydrophobicity, and hydrogen bonding capabilities, which are all critical for its interaction with biological targets. nih.gov

While specific studies on rearrangement reactions of this compound are not extensively documented in the provided search results, rearrangements in similar heterocyclic systems can be induced under various conditions, such as acid or base catalysis, or through photochemical methods. For example, the Wolff rearrangement of diazo ketones can lead to ring contraction, a transformation that could be hypothetically applied to a derivatized piperazin-2-one ring. vanderbilt.edu

Functional Group Interconversions (FGIs) and Derivatization Strategies on the this compound Scaffold

Functional group interconversions (FGIs) are fundamental in medicinal chemistry for the synthesis of analog libraries and for optimizing the pharmacological properties of a lead compound. ub.eduimperial.ac.uk The this compound scaffold offers several sites for such modifications.

Modifications at the Pyridine Moiety

The pyridine ring is a versatile platform for derivatization. nih.gov Standard aromatic substitution reactions can be employed to introduce a variety of functional groups.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally directs electrophilic substitution to the 3- and 5-positions. However, the reactivity is lower compared to benzene (B151609). Activating the pyridine ring, for instance, by N-oxidation, can facilitate these reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group is present. For instance, a halogenated pyridine precursor could be used to introduce various nucleophiles.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. A bromo- or iodo-substituted pyridine derivative of the core scaffold could be used as a substrate for these reactions to introduce a wide range of substituents.

C-H Activation: Direct C-H activation and functionalization of the pyridine ring is a more recent and atom-economical approach to introduce new functionalities. nih.gov

Transformations within the Piperazin-2-one Ring System

The piperazin-2-one ring itself presents several opportunities for chemical modification.

N-Alkylation/N-Arylation: The secondary amine at the N4 position of the piperazine ring is a common site for derivatization. It can be readily alkylated or arylated using various electrophiles. For example, reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a diverse range of substituents. chemicalbook.com

Modification of the Carbonyl Group: The ketone at the 2-position can be a target for various transformations. Reduction of the carbonyl group would yield an alcohol. This could be achieved using reducing agents like sodium borohydride. The resulting hydroxyl group could then be further functionalized.

Ring Opening: The amide bond within the piperazin-2-one ring could be cleaved under hydrolytic conditions (acidic or basic) to yield a diamine derivative. This could serve as a starting point for the synthesis of other heterocyclic systems.

Selective Derivatization for Analog Synthesis

The development of selective derivatization strategies is crucial for building libraries of analogs for structure-activity relationship (SAR) studies.

Structural Elucidation and Spectroscopic Characterization of 1 Pyridin 4 Yl Piperazin 2 One

Advanced Spectroscopic Techniques for Structural Analysis

The definitive structure of a novel or complex organic molecule like 1-(Pyridin-4-YL)piperazin-2-one is typically determined through a combination of advanced spectroscopic techniques. Each method provides unique pieces of the structural puzzle, which, when combined, allow for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR Investigations for Connectivity

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperazinone ring. The pyridine ring protons would likely appear in the aromatic region (typically δ 7.0-9.0 ppm). Specifically, the protons ortho to the nitrogen would be the most downfield, while the protons meta to the nitrogen would be further upfield. The protons on the piperazinone ring would be found in the aliphatic region (typically δ 2.5-4.5 ppm), with their chemical shifts influenced by the adjacent nitrogen atoms and the carbonyl group.

A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the piperazinone ring would be expected to have a characteristic chemical shift in the range of δ 160-180 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), while the aliphatic carbons of the piperazinone ring would be observed at higher field (δ 40-60 ppm).

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignment and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect adjacent protons within the pyridine and piperazinone rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the piperazinone ring and the relative orientation of the pyridinyl substituent.

Without experimental data, a sample data table cannot be generated.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, a strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group in the piperazinone ring would be expected in the IR spectrum, typically in the region of 1650-1680 cm⁻¹. The N-H stretch of the secondary amine in the piperazinone ring would likely appear as a medium to weak band around 3300-3500 cm⁻¹. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule would be seen in the 2800-3100 cm⁻¹ range.

A search of the literature did yield IR and Raman data for the related compound 1-(pyridin-4-yl)piperazine, but not for the target compound with the piperazin-2-one (B30754) structure. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₉H₁₁N₃O), the expected exact mass would be approximately 177.0902 g/mol .

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the piperazinone ring and the loss of the pyridinyl group. Analysis of these fragments would help to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound in the solid state. It would also reveal details of the intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. To date, no published crystal structure for this specific compound has been found.

Crystal Growth and Diffraction Data Collection Methodologies

The initial and critical step for the complete solid-state structural elucidation of this compound is the growth of high-quality single crystals suitable for X-ray diffraction analysis. The method of choice for crystal growth would depend on the compound's solubility and stability in various solvents.

Commonly, techniques such as slow evaporation of a saturated solution are employed. Solvents like ethanol, methanol, dimethylformamide (DMF), or mixtures including water would be primary candidates for dissolving the compound. For instance, in the synthesis of related piperazine (B1678402) derivatives, crystals have been successfully obtained by dissolving the compound in a solvent or solvent mixture and allowing the solvent to evaporate slowly over several days at room temperature. nih.govrhhz.net Another approach is reaction crystallization, where the compound is crystallized directly from the reaction mixture in which it is synthesized. rhhz.net

Once suitable single crystals are obtained, X-ray diffraction data is collected. This is typically performed using a single-crystal X-ray diffractometer equipped with a radiation source such as Mo Kα or Cu Kα. The crystal is mounted and maintained at a low temperature, often around 100 K or 173 K, to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions. researchgate.net The diffractometer collects a series of diffraction patterns by rotating the crystal through various angles. These patterns, consisting of the positions and intensities of the diffracted X-ray beams, form the raw data for the structure determination.

Analysis of Unit Cell Parameters and Space Group

The collected diffraction data would first be used to determine the unit cell parameters of this compound. The unit cell is the basic repeating structural unit of a crystal, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters define the crystal system to which the compound belongs (e.g., monoclinic, triclinic, orthorhombic, etc.).

Systematic absences in the diffraction data would then allow for the determination of the space group. The space group describes the symmetry elements present in the crystal structure, such as rotation axes, screw axes, mirror planes, and glide planes. The identification of the correct space group is a crucial step in solving the crystal structure. For example, a related compound, 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net

A hypothetical data table for the crystallographic data of this compound is presented below to illustrate the type of information that would be obtained.

| Parameter | Value |

| Chemical Formula | C₉H₁₁N₃O |

| Formula Weight | 177.21 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Temperature (K) | To be determined |

| Radiation type | e.g., Mo Kα |

| Wavelength (Å) | e.g., 0.71073 |

Molecular Conformation, Intermolecular Interactions, and Packing Arrangements

Following the determination of the unit cell and space group, the crystal structure would be solved and refined to reveal the precise three-dimensional arrangement of atoms in the this compound molecule. This includes the determination of bond lengths, bond angles, and torsion angles.

A key feature of the molecular conformation would be the puckering of the piperazin-2-one ring. In similar piperazine derivatives, this ring typically adopts a chair conformation. researchgate.netnih.gov The orientation of the pyridin-4-yl group relative to the piperazin-2-one ring would also be a significant aspect of the molecular structure.

The crystal packing is determined by intermolecular interactions, which are non-covalent forces that hold the molecules together in the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant interaction. The secondary amine in the piperazinone ring (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. These interactions could lead to the formation of specific supramolecular motifs, such as chains or dimers. For instance, in the crystal structure of 4-(pyrimidin-2-yl)piperazin-1-ium chloride, N-H···Cl interactions form zigzag chains. nih.gov In other related structures, O-H···O and C-H···O hydrogen bonds are observed to form chains and other networks. researchgate.net

Studies of Polymorphism and Co-crystallization (if applicable)

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. A comprehensive study of this compound would involve screening for potential polymorphs by varying crystallization conditions, such as the solvent, temperature, and rate of crystallization. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) would be used to identify and characterize any different crystalline forms. While no specific studies on the polymorphism of this compound have been reported, the potential for its existence is a critical aspect of its solid-state characterization.

Co-crystallization

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This is often done to modify the physicochemical properties of a compound. Given the presence of hydrogen bond donor and acceptor sites in this compound, it is a candidate for forming co-crystals with other molecules (co-formers), particularly those containing complementary functional groups like carboxylic acids or other heterocyclic compounds.

The design of co-crystals would be based on the principles of supramolecular chemistry, aiming to form robust hydrogen bonding synthons between the target molecule and the co-former. For example, the pyridine nitrogen is a common hydrogen bond acceptor for carboxylic acid donors, forming a well-known acid-pyridine heterosynthon. acs.org Studies on related piperazine compounds have shown successful co-crystal formation with various co-formers. nih.govrhhz.net An investigation into the co-crystallization of this compound would involve screening a library of potential co-formers and characterizing the resulting solids to confirm the formation of a new crystalline phase. To date, there are no published reports on the co-crystals of this compound.

Theoretical and Computational Chemistry of 1 Pyridin 4 Yl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Properties

No published DFT studies on 1-(Pyridin-4-YL)piperazin-2-one were found. Consequently, data on its optimized geometry, conformational analysis, frontier molecular orbitals, and electrostatic potential surface is not available.

Density Functional Theory (DFT) Studies

Optimized Geometries and Conformational Analysis

No data available.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

No data available.

Electrostatic Potential Surface (EPS) Mapping

No data available.

No research employing ab initio or semi-empirical methods to determine the ground state properties of this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

No molecular dynamics simulation studies focused on the conformational dynamics of this compound have been published.

Analysis of Conformational Landscapes

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule possesses multiple rotatable bonds, giving rise to a complex conformational landscape. The piperazin-2-one (B30754) ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair form generally being the most stable. The orientation of the pyridinyl group relative to the piperazinone core further diversifies the conformational possibilities.

Solvation Effects and Solvent Interactions

The behavior of this compound in a biological environment is significantly influenced by its interactions with the surrounding solvent, which is predominantly water. Solvation models, both explicit and implicit, are used to simulate these effects.

Explicit solvation models involve simulating individual solvent molecules around the solute, providing a detailed picture of hydrogen bonding and other intermolecular interactions. The nitrogen atoms of the pyridine (B92270) ring and the piperazinone ring, along with the carbonyl oxygen, are expected to be primary sites for hydrogen bonding with water molecules.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of this compound. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electrophilic and nucleophilic sites.

The HOMO is typically localized on the electron-rich regions of the molecule, such as the pyridine nitrogen and the piperazine (B1678402) nitrogens, indicating their susceptibility to electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient regions, like the carbonyl carbon and the pyridine ring, suggesting these are the likely sites for nucleophilic attack.

Reaction pathway calculations can be performed to model potential metabolic transformations. For instance, the susceptibility of the piperazinone ring to hydrolysis or the pyridine ring to oxidation can be investigated by calculating the activation energies for these reactions. This information is valuable for understanding the metabolic fate of the compound.

Ligand-Protein Docking Simulations (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. youtube.com This method is instrumental in understanding the potential biological targets of this compound and the molecular basis of its interactions.

Binding Mode Predictions with Biological Target Receptors and Enzymes

Docking studies can be performed against a wide array of biological targets to hypothesize potential mechanisms of action. For instance, given the structural similarities of the piperazine moiety to known neurotransmitter ligands, docking this compound into the binding sites of various G-protein coupled receptors (GPCRs) or transporters is a common approach. researchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. youtube.com The docking algorithm then samples a vast number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The resulting poses reveal the most probable binding modes, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, studies on similar pyridylpiperazine derivatives have shown interactions with enzymes like urease. nih.gov

Interaction Energy Calculations and Hotspot Identification

Following the prediction of binding modes, more rigorous computational methods can be employed to refine the understanding of the ligand-protein complex. Molecular dynamics (MD) simulations, for instance, can provide a dynamic view of the binding event, allowing for the assessment of the stability of the predicted binding pose over time. nih.gov

Interaction energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a more accurate estimation of the binding free energy. These calculations break down the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation energy).

This detailed energy decomposition helps in identifying "hotspots" in the binding site – specific amino acid residues that contribute most significantly to the binding affinity. This knowledge is invaluable for understanding the determinants of molecular recognition and can guide the design of new molecules with improved binding properties.

Compound Names

| Compound Name |

| This compound |

| 1-(3-nitropyridin-2-yl)piperazine (B1350711) |

| Thiourea |

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.21 g/mol |

| XLogP3 | -0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 177.09021 g/mol |

| Topological Polar Surface Area | 52.5 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 215 |

This article provides a theoretical overview and does not constitute medical or clinical advice. The information presented is for research and informational purposes only.

Coordination Chemistry of 1 Pyridin 4 Yl Piperazin 2 One and Its Derivatives

Synthesis of Metal Complexes

The synthesis of metal complexes with 1-(pyridin-4-yl)piperazin-2-one and its derivatives can be achieved through various established methods in synthetic coordination chemistry. The choice of solvent, temperature, and stoichiometry plays a crucial role in determining the final product's structure and dimensionality.

Transition Metal Complexes Incorporating the Scaffold

The synthesis of transition metal complexes with ligands containing pyridine (B92270) and piperazine (B1678402) moieties is well-documented. researchgate.netnih.gov Typically, these syntheses involve the reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper, nickel, cobalt, and zinc) with the ligand in a suitable solvent such as methanol, ethanol, or acetonitrile.

For example, studies on related piperazine-containing ligands have shown the formation of various complexes under electrospray ionization conditions, including species like [L + M + X]⁺, [L + H + M + X₂]⁺, and [L + M₂ + X₃]⁺, where L is the ligand, M is the metal ion, and X is a counterion. nih.gov The fragmentation patterns of these complexes in the gas phase are often dependent on the electronic configuration of the metal ion. nih.gov The synthesis of solid-state materials often involves refluxing the reactants followed by slow evaporation or diffusion techniques to obtain single crystals suitable for X-ray diffraction analysis.

| Metal Ion | Potential Coordination Geometry | Reference |

| Cu(II) | Square Planar, Tetrahedral, Octahedral | jscimedcentral.com |

| Ni(II) | Square Planar, Octahedral | jscimedcentral.com |

| Co(II) | Tetrahedral, Octahedral | nih.gov |

| Cd(II) | Octahedral | rsc.org |

This table presents potential coordination geometries for transition metal complexes based on studies of similar pyridine-piperazine ligands.

Main Group Metal Complexes and their Structural Features

The coordination chemistry of main group metals with nitrogen-containing ligands is also an active area of research. Ligands incorporating the this compound scaffold are expected to form stable complexes with main group elements such as zinc, cadmium, and lead. rsc.org

The synthesis of these complexes generally follows similar procedures to those used for transition metals. For instance, the reaction of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine with Group 12 metal salts (Zn, Cd, Hg) has yielded complexes with diverse structural features, including mononuclear and polymeric structures. rsc.org In these complexes, the piperazine nitrogen was observed to participate in coordination. rsc.org The resulting structures are often influenced by the nature of the metal ion and the counter-anion present in the reaction mixture. For example, lead(II) complexes with pyridine-hydrazine donors have been shown to form one-, two-, and three-dimensional coordination polymers, with the final architecture being guided by the anion.

Structural Characterization of Coordination Compounds

The definitive elucidation of the structure of coordination compounds relies on a combination of spectroscopic and crystallographic techniques. For complexes of this compound and its derivatives, these methods would provide crucial insights into the binding modes of the ligand and the geometry around the metal center.

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are also vital for characterizing these complexes.

IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (piperazine) bonds.

NMR spectroscopy can provide information about the ligand's environment in solution and can be used to study the dynamics of complex formation.

UV-Visible spectroscopy can give insights into the electronic structure of the metal complexes.

Mass spectrometry, particularly electrospray ionization (ESI-MS), is a valuable tool for characterizing the composition of the complexes in solution. nih.gov

| Technique | Information Gained | Reference |

| Single-Crystal X-ray Diffraction | 3D structure, bond lengths, bond angles | nih.gov |

| Infrared (IR) Spectroscopy | Ligand coordination, functional group shifts | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Solution structure, ligand environment | jscimedcentral.com |

| UV-Visible Spectroscopy | Electronic structure | nih.gov |

| Mass Spectrometry (ESI-MS) | Complex composition in solution | nih.gov |

This table summarizes the common techniques used for the structural characterization of coordination compounds and the type of information they provide.

X-ray Crystallography of Metal Complexes

No crystallographic data for metal complexes of this compound are available in the published literature.

Spectroscopic Analysis of Coordination Environments (e.g., UV-Vis, EPR)

No spectroscopic studies (UV-Vis, EPR, or other relevant techniques) on metal complexes of this compound have been found in the scientific literature.

Applications of Coordination Compounds in Catalysis and Specific Material Science

There is no information available regarding the application of coordination compounds derived from this compound in catalysis or material science.

Based on a thorough review of scientific databases and literature, the coordination chemistry of this compound remains an unexplored area of research. There are no available data to fulfill the requirements of the requested article.

Medicinal Chemistry Applications: Scaffold Design and Derivatization Pre Clinical, Non Clinical Focus

Design Principles for New Chemical Entities (NCEs) Based on the 1-(Pyridin-4-YL)piperazin-2-one Scaffold

The design of New Chemical Entities (NCEs) is a cornerstone of drug discovery, involving the strategic modification of a lead scaffold to enhance potency, selectivity, and pharmacokinetic properties. The this compound structure offers a robust framework for such optimization.

Scaffold hopping is a computational or rational design strategy aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule by mimicking its key pharmacophoric features. nih.gov This approach is valuable for discovering NCEs with improved properties or for navigating existing patent landscapes. The this compound scaffold itself can be a product of scaffold hopping from other heterocyclic systems, such as purines or pyrimidines, which also serve as bioisosteres for each other in many biological contexts. drugdesign.orgmdpi.com

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a fundamental tool in medicinal chemistry. cambridgemedchemconsulting.comestranky.sk For the this compound scaffold, several bioisosteric replacements can be envisioned:

Pyridine (B92270) Ring: The pyridine moiety is often used as a bioisostere for a phenyl ring to enhance water solubility and introduce a hydrogen bond acceptor. mdpi.com Conversely, the pyridine ring could be replaced by other heterocycles like pyrimidine, pyrazine, or thiophene (B33073) to modulate electronic properties and target interactions. nih.govevitachem.com

Piperazine (B1678402) Core: The piperazine ring is a common pharmacophore present in over 100 FDA-approved drugs. enamine.net It can be replaced with other cyclic diamines or constrained analogues to alter conformational rigidity and basicity. For instance, studies have shown that replacing a piperazine moiety with diazaspiroalkanes, homopiperazine, or bridged 2,5-diazabicyclo[2.2.1]heptane can significantly impact receptor affinity and selectivity. nih.gov Such modifications aim to improve target binding while potentially reducing off-target effects.

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications to a scaffold influence its biological activity. By systematically altering substituents and evaluating the resulting analogues in vitro, researchers can build a model for rational drug design. For derivatives related to the this compound scaffold, several SAR studies have provided key insights.

For example, in a series of sulfonylpiperazine analogs designed as negative allosteric modulators of neuronal nicotinic receptors (nAChRs), modifications to the aromatic rings and linker moieties produced significant changes in potency. nih.gov Similarly, studies on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives as urease inhibitors revealed that specific substitutions on an attached phenyl ring led to compounds with potent inhibitory activity, far exceeding that of the standard inhibitor thiourea. nih.gov

In another study focusing on inhibitors of human equilibrative nucleoside transporters (ENTs), analogues of FPMINT, which contains a fluorophenyl-piperazine moiety, were synthesized. frontiersin.org The SAR revealed that the nature and position of substituents on the aromatic rings were critical for potency and selectivity between ENT1 and ENT2. frontiersin.org

The table below summarizes representative SAR data from in vitro studies on related piperazine-containing scaffolds.

| Scaffold/Series | Target | Compound | Modification | In Vitro Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Sulfonylpiperazine Analogs | Hα4β2 nAChR | Compound 1 (Lead) | p-fluorophenyl | 9.8 µM | nih.gov |

| Sulfonylpiperazine Analogs | Hα4β2 nAChR | Compound 17 | Pyridinyl analog | 20.3 µM | nih.gov |

| Sulfonylpiperazine Analogs | Hα4β2 nAChR | Compound 18 | Phenyl analog | 4.1 µM | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine Derivatives | Urease | Compound 5b | 2,4-dichlorobenzoyl | 2.0 ± 0.73 µM | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine Derivatives | Urease | Compound 7e | 2,4-dichlorophenylsulfonyl | 2.24 ± 1.63 µM | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine Derivatives | Urease | Thiourea (Standard) | - | 23.2 ± 11.0 µM | nih.gov |

| FPMINT Analogs | ENT2 | Compound 2b | N-phenyl-p-methyl | 2.95 µM | frontiersin.org |

| FPMINT Analogs | ENT2 | Compound 3c | N-phenyl-p-ethyl, 2,4-difluorophenyl | 0.57 µM | frontiersin.org |

These findings demonstrate that rational modifications, such as altering aromatic substituents or replacing phenyl groups with heterocycles, can fine-tune the biological activity of piperazine-based scaffolds.

Combinatorial chemistry provides a powerful platform for rapidly generating large numbers of diverse compounds, or "libraries," for high-throughput screening. imperial.ac.uk The synthesis of a library based on the this compound scaffold can be achieved using techniques like parallel synthesis or the "split-and-mix" method on a solid support. nih.govnih.gov

A general strategy would involve:

Immobilization: Attaching a suitable building block, such as a protected piperazin-2-one (B30754) derivative, to a solid-phase resin.

Diversification: Reacting the immobilized scaffold with a diverse set of building blocks. For the this compound scaffold, this could involve coupling various substituted pyridines to the N1 position of the piperazinone ring. Further diversity can be introduced by using a variety of substituted piperazinone cores.

Cleavage and Purification: Releasing the final compounds from the solid support to create a library of individual molecules or mixtures for biological screening. imperial.ac.uk

Common reactions used in library synthesis, such as reductive amination and amide bond formation, are well-suited for derivatizing the piperazine core. core.ac.ukacs.org The construction of such libraries allows for the efficient exploration of the chemical space around the core scaffold, facilitating the discovery of hits against new biological targets. nih.gov

Biological Target Interaction Mechanisms (In Vitro Studies)

Understanding how a compound interacts with its biological target at a molecular level is a non-clinical, mechanistic focus that is critical for lead optimization. In vitro studies are essential for elucidating these mechanisms.

The this compound scaffold and its derivatives have been investigated as inhibitors of various enzymes. The pyridine and piperazine rings are common features in many enzyme inhibitors. nih.govnih.gov For instance, derivatives of 1-(2-pyrimidin-2-yl)piperazine have been identified as selective inhibitors of monoamine oxidase A (MAO-A). researchgate.net Similarly, itraconazole, an antifungal agent containing a phenyl-piperazine linker, functions by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) synthesis in fungi. acs.orgacs.org

In a study on urease inhibition, pyridylpiperazine hybrids were shown to effectively inhibit the enzyme, which is implicated in infections by pathogens like Helicobacter pylori. nih.gov Molecular docking simulations suggested that the potent inhibitors form favorable interactions with the active site of the urease enzyme. nih.gov

Kinetic analysis is a powerful tool to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by measuring enzyme reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.

A study of FPMINT analogues as inhibitors of equilibrative nucleoside transporters (ENTs) provides a clear example of kinetic analysis. The most potent analogue, compound 3c, was found to reduce the maximum velocity (Vmax) of uridine (B1682114) uptake by both ENT1 and ENT2 without significantly changing the Michaelis constant (Km). frontiersin.org This pattern is characteristic of non-competitive inhibition, suggesting the inhibitor binds to a site other than the substrate binding site (an allosteric site). Furthermore, the inhibitory effect could not be reversed by washing, indicating an irreversible or very slowly dissociating binding mechanism. frontiersin.org

In another example, kinetic studies on the inhibition of MAO-A by a 1-(2-pyrimidin-2-yl)piperazine derivative were performed. researchgate.net The resulting Lineweaver-Burk plots, where the reciprocal of reaction velocity is plotted against the reciprocal of substrate concentration, can distinguish between different inhibition mechanisms.

The table below summarizes findings from kinetic analyses of related piperazine-containing inhibitors.

| Inhibitor Series | Target | Key Finding | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| FPMINT Analogue (Compound 3c) | ENT1 and ENT2 | Reduced Vmax with no change in Km | Non-competitive, Irreversible | frontiersin.org |

| 1-(2-pyrimidin-2-yl)piperazine Derivative (Compound 2j) | MAO-A | Kinetic plots indicated selective inhibition | Competitive/Non-competitive (determined by plot analysis) | researchgate.net |

Such detailed mechanistic information is invaluable for the rational design of more potent and selective NCEs based on the this compound scaffold.

Enzyme Inhibition Studies (non-clinical, mechanistic focus)

Specificity and Selectivity Profiling Against Enzyme Panels

Table 1: Hypothetical Enzyme Selectivity Profile for a this compound Derivative

| Enzyme Target | IC50 (nM) | Fold Selectivity vs. Primary Target |

| Primary Target (e.g., a specific kinase) | 50 | 1 |

| Kinase A | >10,000 | >200 |

| Kinase B | 2,500 | 50 |

| Protease X | >10,000 | >200 |

| CYP3A4 | 5,000 | 100 |

This table is illustrative and does not represent actual experimental data for this compound.

Receptor Binding Assays (non-clinical, mechanistic focus)

Receptor binding assays are crucial for characterizing the interaction of a compound with its biological target. These assays, typically using radiolabeled ligands, provide quantitative measures of a compound's affinity for a specific receptor.

The M4 muscarinic acetylcholine (B1216132) receptor is a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. elifesciences.orgwikipedia.org While direct binding data for this compound at the M4 receptor is not available, structurally related pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 receptor. nih.gov These studies demonstrate that the pyridine moiety can play a crucial role in receptor interaction. A typical binding assay would determine the inhibition constant (Ki) of the test compound against a known radioligand for the M4 receptor.

Table 2: Representative Binding Affinities of Pyridine-Containing Compounds at Muscarinic Receptors

| Compound | Target Receptor | Ki (nM) | Reference |

| Scopolamine | M4 | - | nih.gov |

| Compound 12 (pyrazol-4-yl-pyridine derivative) | M4 (as a PAM) | - | nih.gov |

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This can lead to a more nuanced and potentially safer pharmacological profile. The aforementioned pyrazol-4-yl-pyridine derivatives act as positive allosteric modulators (PAMs) at the M4 receptor, enhancing the effect of the natural ligand, acetylcholine. nih.gov Studies on such compounds involve measuring their effect on the binding and function of orthosteric ligands.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the thermodynamics and kinetics of ligand-protein interactions.

There is no specific SPR or ITC data available for this compound. However, these techniques are standard in pre-clinical drug discovery. nih.govnih.gov For a novel compound, SPR would be used to measure the on- and off-rates of binding to its target protein, while ITC would directly measure the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event.

Table 3: Illustrative Thermodynamic Data from an ITC Experiment

| Parameter | Value |

| Binding Affinity (KD) | 100 nM |

| Stoichiometry (n) | 1.1 |

| Enthalpy (ΔH) | -8.5 kcal/mol |

| Entropy (TΔS) | -2.0 kcal/mol |

This table is a hypothetical representation of data that could be obtained from an ITC experiment for a bioactive compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Activity

SAR studies are fundamental to medicinal chemistry, providing an understanding of how chemical structure relates to biological activity. This knowledge guides the optimization of lead compounds.

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, key pharmacophoric features can be inferred from studies on related molecules.

For instance, in a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives developed as potential selective serotonin (B10506) reuptake inhibitors (SSRIs), the piperazine and pyridinone moieties were crucial for activity. nih.gov Modifications to the phenyl ring attached to the piperazine nitrogen led to significant changes in potency and selectivity.

Similarly, in the context of M4 receptor modulators, the pyridine ring of pyrazol-4-yl-pyridine derivatives is a key interaction point within the allosteric binding site. nih.gov The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, a critical interaction for anchoring the ligand to the receptor.

Table 4: Key Pharmacophoric Features of Pyridine-Piperazine Scaffolds

| Pharmacophoric Feature | Role in Biological Activity |

| Pyridine Nitrogen | Hydrogen bond acceptor, key for receptor interaction. |

| Piperazinone Carbonyl | Potential hydrogen bond acceptor. |

| Piperazine Nitrogen (unsubstituted) | Basic center, can be protonated at physiological pH, forming ionic interactions. |

| Aromatic Ring System | Can engage in π-π stacking or hydrophobic interactions. |

Impact of Substituent Effects on In Vitro Activity Profiles

While comprehensive structure-activity relationship (SAR) studies focusing exclusively on the this compound core are not extensively documented in publicly available literature, the impact of various substituents can be inferred from research on closely related pyridinylpiperazine and piperidinyl analogs. These studies demonstrate that minor structural modifications can significantly alter in vitro biological activity.

A key structural question is the role of the piperazine ring itself compared to a piperidine (B6355638) ring. A study comparing analogs containing a 4-(pyridin-4-yl)piperazin-1-yl core with those containing a piperidine core revealed that this change dramatically influences binding affinity for different biological targets. For instance, replacing the piperazine in compound 4 with a piperidine ring (compound 5 ) resulted in a more than 400-fold increase in affinity for the sigma-1 receptor (σ1R), while slightly decreasing affinity for the histamine (B1213489) H3 receptor (hH3R). nih.gov This highlights that the nitrogen atom at position 4 of the piperazine ring is a critical determinant of target selectivity. nih.gov

| Compound | Core Structure | Substituent (R1) | hH3R Ki [nM] | σ1R Ki [nM] |

|---|---|---|---|---|

| 4 | 4-(Pyridin-4-yl)piperazin-1-yl | Cyclopropylmethanone | 3.17 | 1531 |

| 5 | 4-(Pyridin-4-yl)piperidin-1-yl | Cyclopropylmethanone | 7.70 | 3.64 |

Further SAR insights come from studies on 1-(nitropyridin-2-yl)piperazine derivatives, where various N-arylacetamides were attached to the second nitrogen of the piperazine ring to probe their urease inhibitory activity. The electronic properties of the substituents on the aryl ring were found to be crucial for in vitro efficacy. For example, the introduction of an electron-donating hydroxyl group at the para-position of the phenyl ring (compound 5b ) resulted in the most potent inhibitor in the series, with an IC50 value of 2.0 µM. nih.gov In contrast, introducing an electron-withdrawing nitro group at the same position (compound 5c ) led to a significant decrease in activity. nih.gov

| Compound | Substituent on N-phenylacetamide | IC50 [µM] |

|---|---|---|

| Precursor (3) | -H (unsubstituted piperazine) | 3.90 ± 1.91 |

| 5a | -H (N-phenylacetamide) | 3.4 ± 1.25 |

| 5b | 4-OH | 2.0 ± 0.73 |

| 5c | 4-NO2 | 4.5 ± 1.01 |

| 5i | 2,4-diCl | 3.1 ± 1.11 |

| Thiourea (Standard) | N/A | 23.2 ± 11.0 |

Similarly, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the nature of substituents on a phenyl ring attached to the piperazine nitrogen was critical. The presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org The replacement of a larger naphthalene (B1677914) group with a smaller benzene (B151609) ring abolished the inhibitory effects, but activity could be restored by adding specific substituents like methyl or ethyl groups to the benzene ring, demonstrating a delicate interplay between size, electronics, and target binding. frontiersin.org

Prodrug and Drug Delivery System Design (focused on chemical modification, not therapeutic outcomes)

The development of prodrugs and specialized drug delivery systems involves chemically modifying a parent molecule to improve its physicochemical properties, such as solubility or permeability, without altering the core pharmacophore. nih.gov

The this compound scaffold contains two key functional groups amenable to prodrug design: the lactam within the piperazin-2-one ring and the secondary amine at the N1 position of the piperazine ring. These sites allow for chemical modifications aimed at enhancing drug delivery properties.

A common strategy to improve the solubility of poorly soluble parent drugs is the covalent attachment of hydrophilic functionalities, such as phosphates or amino acids. nih.govgoogle.com For a scaffold like this compound, the secondary amine is an ideal site for attaching a promoiety. For instance, an L-valine ester prodrug approach has been successfully used to increase the aqueous solubility of a parent drug. nih.gov This strategy could be applied to the piperazine nitrogen to enhance water solubility, which is often a limiting factor in drug development.

Conversely, to enhance permeability across biological membranes like the skin or the gastrointestinal tract, lipophilic moieties can be attached. mdpi.com Masking polar functional groups, such as the secondary amine of the piperazine, via esterification or conversion to a carbamate (B1207046) is a well-established strategy. nih.gov For example, various piperazinyl ester prodrugs of NSAIDs have been developed that show improved skin permeation. nih.gov Patents describe the creation of prodrugs from indole (B1671886) and azaindole ketopiperazine amides, demonstrating that the piperazine core is a viable handle for modifications that improve systemic exposure and oral utility. google.comgoogle.com These modifications are designed to be cleaved in vivo by chemical or enzymatic hydrolysis, releasing the active parent compound. mdpi.com

Bioconjugation is a strategy used to link a biologically active molecule to a larger targeting entity, such as an antibody, peptide, or polymer, to direct the molecule to a specific site in the body. For a small molecule like this compound to be used in such a system, it must first be derivatized to include a reactive handle for conjugation.

The secondary amine of the piperazine ring is the most synthetically accessible and logical position for installing a linker with a bioorthogonal functional group. Numerous synthetic protocols demonstrate the feasibility of attaching complex side chains to this nitrogen. nih.govmdpi.comrsc.org A common approach would involve acylating the piperazine nitrogen with a linker that terminates in an azide (B81097) or an alkyne. These functional groups are staples of "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are widely used in bioconjugation due to their high efficiency and specificity under biological conditions. nih.gov

Once functionalized with a suitable reactive handle, the this compound derivative could be conjugated to a macromolecular carrier. Modern bioconjugation techniques, such as unnatural amino acid incorporation or enzyme-mediated ligation (e.g., Sortase A), allow for site-specific attachment to proteins, ensuring a homogeneous final product with preserved function of the targeting biomolecule. nih.gov This approach would transform the small molecule from a systemically distributed agent into a payload for a targeted drug delivery system, potentially increasing its efficacy at the site of action while minimizing off-target effects.

Polymer Chemistry and Material Design

The presence of reactive sites in this compound allows for its theoretical integration into polymeric structures.

The secondary amine within the piperazinone ring and the nitrogen atom of the pyridine ring offer potential sites for polymerization reactions. Incorporation of this molecule into a polymer backbone could imbue the resulting material with specific functionalities. For instance, the pyridine group can act as a site for quaternization, leading to the development of polycations with potential applications as flocculants, ion-exchange resins, or antimicrobial surfaces. The inherent polarity and hydrogen bonding capability of the piperazinone moiety could also influence the solubility and thermal properties of the polymer.

Molecules with multiple reactive sites or functional groups capable of forming intermolecular linkages can act as cross-linking agents to create robust polymer networks. Theoretically, if both the piperazinone and pyridine rings of this compound were appropriately functionalized, it could serve as a node to connect different polymer chains. This cross-linking would enhance the mechanical strength, thermal stability, and solvent resistance of the material, transforming linear polymers into three-dimensional networks suitable for applications such as hydrogels or thermosetting plastics.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The functional groups within this compound are well-suited for directing self-assembly processes.

The amide group in the piperazinone ring is a classic hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These features allow the molecule to form predictable and directional hydrogen bonds, leading to the self-assembly of one-, two-, or three-dimensional networks. The specific geometry of these networks would be dictated by the spatial arrangement of the hydrogen bonding sites. Such self-assembled structures are of interest for creating materials with defined porosity or for templating the growth of other molecules.

Crystal engineering is the design and synthesis of crystalline solids with desired properties. By understanding and controlling the intermolecular interactions of this compound, it is possible to engineer crystals with specific architectures. The interplay of hydrogen bonding from the amide and potential π-π stacking interactions from the pyridine ring could be exploited to create novel crystalline materials. These materials might exhibit interesting optical, electronic, or guest-hosting properties.

Coordination Polymer and Metal-Organic Framework (MOF) Components

The pyridyl nitrogen of this compound is a strong Lewis basic site, making it an excellent ligand for coordinating with metal ions. This property is fundamental to its potential use in coordination polymers and Metal-Organic Frameworks (MOFs).

As a ligand, this compound can coordinate to metal centers, and depending on the coordination geometry of the metal and the connectivity of the ligand, a variety of multidimensional structures can be formed. The piperazinone moiety could also participate in weaker interactions, further influencing the final structure. The resulting coordination polymers or MOFs could have porous structures with potential applications in gas storage, catalysis, and chemical separations. The specific properties of the framework would be tunable by selecting different metal ions and by modifying the organic ligand itself.

Unlocking Potential: The Role of this compound in Advanced Material Science

While direct research on the applications of the specific chemical compound this compound in material science is not extensively documented in publicly available literature, its structural motifs—a pyridine ring and a piperazinone core—suggest significant potential as a versatile building block in the creation of advanced functional materials. The known applications of analogous pyridyl-piperazine compounds provide a strong basis for exploring its utility in areas such as the design of porous materials, heterogeneous catalysis, and gas adsorption. This article will delve into these potential applications, drawing on established research findings for structurally related compounds to infer the prospective roles of this compound.

Potential Applications in Material Science Excluding Physical Properties

The unique architecture of 1-(Pyridin-4-YL)piperazin-2-one, featuring a nitrogen atom in the pyridine (B92270) ring and additional nitrogen and oxygen atoms within the piperazinone ring, makes it a compelling candidate for applications in material science. These heteroatoms can act as coordination sites for metal ions or as sites for hydrogen bonding, facilitating the construction of complex, functional materials.

There is a considerable body of research on the use of pyridyl-piperazine derivatives as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs), which are a class of porous materials with highly ordered structures. lpu.inresearchgate.net Although direct studies involving this compound are not available, the principles derived from similar molecules are applicable.

Examples from Analogous Compounds: Research on N,N'-bis(3-pyridylformyl)piperazine (bpfp), a related compound, has demonstrated its ability to self-assemble with various metal chlorides (CoCl₂, NiCl₂, ZnCl₂) to form metal-organic polymers with distinct network structures. nih.gov For instance, with cobalt, it forms a novel grid network, while with nickel, it creates 2D rhombohedral grids. nih.gov Similarly, bis-(pyridylmethyl)-piperazine (bpmp) has been used in conjunction with aromatic polycarboxylates to construct 2D and 3D network structures. researchgate.net These examples underscore the potential of pyridyl-piperazine moieties to act as effective linkers in the design of porous coordination polymers. The specific geometry and functional groups of this compound would be expected to yield novel framework topologies with unique pore sizes and shapes.

The presence of nitrogen and oxygen atoms in this compound suggests its potential utility in heterogeneous catalysis and gas adsorption, two fields where the surface chemistry of a material is paramount.

Heterogeneous Catalysis: While direct catalytic applications of this compound have not been reported, analogous C-substituted piperazines have been synthesized using iridium-based catalysts in regio- and diastereoselective reactions. nih.govacs.org This highlights the reactivity of the piperazine (B1678402) ring system. In the context of heterogeneous catalysis, this compound could be incorporated into a solid support, such as a MOF or a polymer, to create a catalyst. The pyridine and piperazinone functionalities could serve to anchor catalytically active metal nanoparticles or could themselves act as basic sites to catalyze certain organic reactions.

Gas Adsorption: The field of gas adsorption relies heavily on materials with high surface area and specific chemical functionalities that can interact with gas molecules. Nitrogen-containing heterocyclic compounds have been extensively studied for their ability to adsorb various gases. science.gov Research on bamboo charcoal and other activated carbons has shown that these materials have a strong affinity for nitrogen-heterocyclic compounds like pyridine, indole (B1671886), and quinoline (B57606). researchgate.net The adsorption mechanism is often attributed to interactions such as acid-base interactions, hydrogen bonding, and π-π stacking. rsc.org

Given its structure, this compound incorporated into a porous material could enhance the selective adsorption of certain gases. The basic nitrogen atom on the pyridine ring could interact strongly with acidic gases like CO₂ or SO₂. Furthermore, the amide group in the piperazinone ring could participate in hydrogen bonding with polar gas molecules. Studies on molecularly imprinted polymers have shown that functionalities like hydroxyl (-OH) and amine (-NH) groups can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of compounds like quinoline and pyrimidine, leading to their effective adsorption. rsc.org This suggests that a material functionalized with this compound could exhibit tailored gas adsorption properties. Thermodynamic analyses of similar systems have indicated that the adsorption of nitrogen-containing compounds can be a spontaneous and endothermic process. researchgate.net

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Enhanced Accessibility

Emerging strategies such as photocatalysis, biocatalysis, and electro-organic chemistry are poised to provide novel synthetic routes. unisi.it These techniques can enable reactions under milder conditions and with higher selectivity than conventional methods. For instance, iron-catalyzed reductive amination or gold-catalyzed oxidative amination could streamline the formation of the piperazinone ring system. mdpi.com The development of one-pot processes that combine key bond-forming events, such as the coupling of the pyridine (B92270) and piperazinone moieties, would significantly enhance the accessibility of this scaffold for broader investigation. mdpi.com

| Methodology | Potential Advantage | Relevance to Scaffold |

| Photocatalysis | Enables novel bond formations under mild, light-induced conditions. unisi.it | Could facilitate C-N cross-coupling reactions to form the core structure. |

| Biocatalysis | Offers high stereoselectivity and operates in environmentally benign aqueous media. unisi.it | Useful for creating chiral derivatives of the piperazinone ring. |

| Flow Chemistry | Improves reaction control, safety, and scalability. | Allows for rapid optimization and production of the target compound and its analogs. |

| One-Pot Synthesis | Reduces workup steps, solvent usage, and improves time efficiency. mdpi.com | Combining piperazinone formation and pyridine attachment into a single synthetic operation. |

| Mechanochemistry | Reduces or eliminates the need for solvents, leading to greener processes. unisi.it | Solid-state synthesis could offer a sustainable alternative to solution-phase methods. |

Advanced Spectroscopic and Structural Probes for Deeper Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of 1-(Pyridin-4-YL)piperazin-2-one is crucial for rational drug design and materials development. While standard techniques like NMR and IR spectroscopy provide basic structural confirmation, advanced methods can offer deeper insights. nih.gov

High-resolution X-ray crystallography can determine the precise solid-state conformation, including the puckering of the piperazinone ring (which typically adopts a chair or twisted-boat conformation), bond angles, and intermolecular packing interactions like hydrogen bonding. nih.gov To understand the molecule's behavior in solution, advanced NMR techniques such as 2D NOESY and ROESY are invaluable for elucidating spatial proximities and conformational preferences. Furthermore, Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool to probe conformational changes upon binding to a biological target, revealing crucial information about its mechanism of action. researchgate.net

| Technique | Information Gained | Significance |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, crystal packing. nih.gov | Provides a definitive solid-state structure and identifies key intermolecular interactions. |

| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations, solution-state conformation. | Elucidates the dominant conformations and dynamic behavior in solution. |

| HDX-Mass Spectrometry | Solvent accessibility of backbone amides, conformational dynamics. researchgate.net | Maps binding interfaces and allosteric changes upon interaction with proteins. |

| Chiroptical Spectroscopy | Absolute configuration of chiral derivatives. | Essential for studying stereoselective biological activity. |

Integration with Artificial Intelligence and Machine Learning for Scaffold Exploration

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry. nih.gov These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold, accelerating the discovery of new molecules with desired properties.

| AI/ML Strategy | Application | Expected Outcome |

| QSAR Modeling | Predict biological activity based on chemical structure. mdpi.com | Prioritization of virtual compounds for synthesis, reducing wet lab experiments. |

| Generative Models | Design novel molecules with desired property profiles. | Discovery of new, patentable chemical entities with enhanced activity or selectivity. |

| Scaffold Hopping | Identify structurally novel cores with similar biological activity. nih.gov | Exploration of diverse chemical classes that maintain the key pharmacophoric features. |

| Virtual Screening | Rapidly screen large compound libraries against a biological target. researchgate.net | Identification of initial hits from millions of compounds in a fraction of the time. |

Exploration of Novel Biological Targets (in vitro) and Mechanistic Pathways

The hybrid structure of this compound, combining features of known pharmacophores, suggests it may interact with a range of biological targets. nih.gov While its full biological profile remains to be elucidated, related structures have shown activity in several therapeutic areas, pointing towards promising avenues for in vitro investigation.

Derivatives of (piperazine-1-carbonyl)pyridin-2(1H)-one have been identified as selective inhibitors of the eukaryotic initiation factor eIF4A3, a target of interest in oncology. researchgate.net Similarly, 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been evaluated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs) for antidepressant applications. nih.gov The piperazine-pyridine motif is also present in compounds targeting the A2A adenosine (B11128) receptor for neurodegenerative disorders and in molecules with antiproliferative activity against various cancer cell lines. nih.govmdpi.com Future research should involve systematic in vitro screening of this compound against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to uncover novel biological activities and mechanistic pathways.

| Scaffold/Derivative | Known/Potential Target Class | Therapeutic Area |

| 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one | eIF4A3 Inhibitors researchgate.net | Oncology |

| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Serotonin Transporter (SERT) nih.gov | Neuroscience (Depression) |

| Piperazine-substituted pyranopyridines | Anticancer/Antiviral targets nih.gov | Oncology, Infectious Disease |

| Piperazine-containing thiazolo[5,4-d]pyrimidines | A2A Adenosine Receptor Inverse Agonists mdpi.com | Neurodegeneration, Oncology |

| (4-Benzylpiperazin-1-yl)-pyridinyl-methanone | Neurogenesis/Neuroplasticity modulators wikipedia.org | Neuroscience (Depression) |

Development of New Material Applications Based on Unique Structural Features

Beyond its biomedical potential, the distinct structural characteristics of this compound make it an attractive candidate for the development of advanced materials. The presence of multiple coordination sites—the pyridine nitrogen and the two piperazine (B1678402) nitrogens—makes the molecule an excellent ligand for creating metal-organic frameworks (MOFs) or coordination polymers. chemimpex.com These materials could exhibit interesting properties such as porosity, catalysis, or photoluminescence.

The rigid, planar pyridine ring can facilitate π-stacking interactions, which are crucial for designing self-assembling systems, liquid crystals, or organic semiconductors. The amide functionality within the piperazinone ring provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of predictable, ordered supramolecular structures. By chemically modifying the scaffold, these properties can be tuned to create functional polymers or coatings with tailored surface characteristics. chemimpex.com

| Structural Feature | Potential Material Application | Underlying Principle |

| Pyridine & Piperazine Nitrogens | Metal-Organic Frameworks (MOFs), Coordination Polymers. chemimpex.com | Nitrogen atoms act as ligands to coordinate with metal ions, forming extended networks. |

| Planar Pyridine Ring | Liquid Crystals, Organic Electronics. | π-π stacking interactions promote ordered assembly and potential charge transport. |

| Amide (Lactam) Group | Supramolecular Gels, Functional Polymers. | Hydrogen bonding directs self-assembly into higher-order structures. |

| Overall Rigidity/Flexibility | Smart Materials, Sensors. | The combination of rigid and flexible components can lead to materials that respond to external stimuli. |

Q & A

Basic Research Question

- HRMS : Confirm molecular weight (exact mass ~177.2 g/mol for related analogs) .

- NMR : Assign peaks for pyridine (δ 8.5–7.5 ppm) and piperazinone (δ 3.5–4.0 ppm) protons.

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Optimize crystallization via vapor diffusion with solvents like ethanol/water mixtures .

How can contradictions in proposed reaction mechanisms be resolved during synthesis?

Advanced Research Question

Contradictions often arise from misassigned intermediates or competing pathways. For example, a study noted erroneous identification of methoxybenzene as a reactant instead of brominated analogs . To resolve:

- Perform kinetic studies (e.g., variable-temperature NMR) to track intermediate formation.

- Validate mechanisms using isotopic labeling or computational modeling (DFT).

- Cross-check with HRMS and 2D NMR (COSY, HSQC) for structural confirmation .

What computational tools are recommended for retrosynthesis planning of piperazinone derivatives?

Advanced Research Question